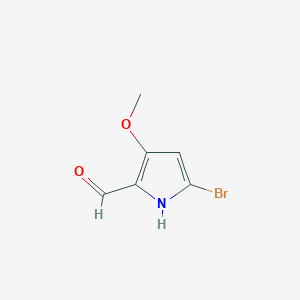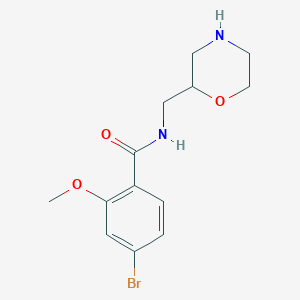![molecular formula C12H12BrNOS B6646612 [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzhydryl-based compound that contains a thiophene ring and an amino group. The synthesis of this compound is relatively simple, and it has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been suggested that this compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects:
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol has been found to have a low toxicity profile in vitro. Additionally, this compound has been found to have good solubility in various solvents, which makes it suitable for use in various scientific research studies.
Advantages and Limitations for Lab Experiments
The advantages of using [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its limited stability in the presence of air and moisture, which may affect its purity and reproducibility.
Future Directions
There are several future directions for the use of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol in scientific research. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another potential direction is the investigation of its potential use as a ligand in metal-catalyzed reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol involves the reaction of 3-bromothiophene-2-carboxaldehyde with benzhydrylamine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of [2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol has been used in various scientific research studies due to its potential applications. This compound has been investigated for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. Additionally, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
[2-[(3-bromothiophen-2-yl)methylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNOS/c13-10-5-6-16-12(10)7-14-11-4-2-1-3-9(11)8-15/h1-6,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQUMQGLUFDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)

![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)
